Methyl 6-bromonicotinate

Overview

Description

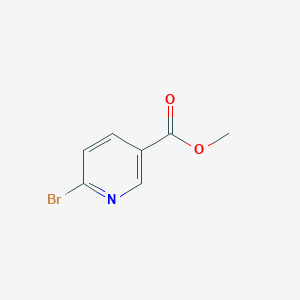

Methyl 6-bromonicotinate, with the molecular formula C7H6BrNO2, is a widely used chemical reagent in organic synthesis. It is particularly valuable in the synthesis of various heterocyclic compounds. This compound is often used as a starting material for synthesizing nicotinic acid derivatives and pyridine-based ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid. One common method involves the reaction of 6-bromonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride and dichloromethane. The 6-bromonicotinic acid is first converted to its acid chloride derivative using oxalyl chloride, followed by esterification with methanol. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

Methyl 6-bromonicotinate participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkenyl groups.

Key Examples:

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : Transfer of the aryl group from boron to palladium.

-

Reductive Elimination : Formation of the new C–C bond, regenerating Pd⁰.

Nucleophilic Substitution

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.

Experimental Data:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Grignard (CH₃MgBr) | THF, −78°C to 0°C, 4 h | 6-Methylnicotinate | 72% | |

| Sodium Methoxide | MeOH, reflux, 12 h | 6-Methoxynicotinate | 68% |

Factors Influencing Reactivity :

-

Electron-Withdrawing Ester Group : Activates the pyridine ring for SNAr.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Electrophilic Substitution

While less common due to the electron-deficient pyridine ring, directed metallation strategies enable functionalization.

Case Study:

-

Directed Ortho-Metalation :

Reduction Reactions

Selective reduction of the ester or halogen groups is achievable with tailored reagents.

| Target Group | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester | LiAlH₄, THF, 0°C to RT | 6-Bromonicotinyl alcohol | 90% | |

| C–Br Bond | Pd/C, H₂ (1 atm), EtOH, 25°C | Methyl nicotinate | 82% |

Oxidation Reactions

Controlled oxidation modifies the pyridine ring or side chains.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | 6-Bromonicotinic acid | 78% | |

| CrO₃ | AcOH, RT, 12 h | 6-Bromo-3-pyridinecarboxaldehyde | 65% |

Mechanistic Insights

-

Steric Effects : The 6-bromo group directs incoming nucleophiles/electrophiles to specific ring positions.

-

Electronic Effects : The electron-withdrawing ester group deactivates the ring but facilitates SNAr at the 6-position.

-

Catalyst Choice : Palladium complexes (e.g., Pd(OAc)₂) are optimal for cross-coupling due to their balance of activity and stability .

Scientific Research Applications

Methyl 6-bromonicotinate (C7H6BrNO2) is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, agrochemicals, and materials science. Its unique bromine atom imparts distinct reactivity, making it valuable in synthesizing heterocyclic compounds and developing hypolipidemic agents.

Scientific Research Applications

In Chemistry: this compound serves as a building block in organic synthesis, enabling the introduction of functional groups through electrophilic substitution reactions for constructing structurally diverse organic molecules.

In Biology and Medicine: It is a precursor in synthesizing potential hypolipidemic drugs for regulating cholesterol levels and treating cardiovascular diseases. It is also used in the preparation of nicotinic acid analogs, which are known for their lipid-lowering effects.

In Industry:

- Agrochemicals: It is used as a starting material for synthesizing novel pesticides or herbicides.

- Materials Science: Although the search results do not specify the exact applications in materials science, the compound's properties suggest potential uses in creating new materials.

Detailed Description of Applications

- Organic Synthesis: this compound is a versatile reagent in organic synthesis due to the reactivity of the bromine atom. It allows for the introduction of various functional groups through electrophilic substitution reactions, leading to the creation of complex molecules. Common reagents like organolithium or Grignard reagents are typically employed in these reactions.

- Medicinal Chemistry: In medicinal chemistry, this compound is a precursor in synthesizing drugs that regulate cholesterol levels, which can help in treating cardiovascular diseases.

- Radiosynthesis: this compound can be used in radiosynthesis. An improved regioselective radiosynthesis of 11C]methylpurine to clinical use .

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Electrophilic Substitution: The bromine atom can be substituted with other functional groups.

- Reduction: The compound can be reduced to form different derivatives using catalysts like palladium on carbon (Pd/C).

- Oxidation: Oxidation reactions can modify the functional groups attached to the pyridine ring using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Mechanism of Action

Methyl 6-bromonicotinate exerts its effects primarily through its ability to undergo electrophilic substitution reactions. The bromine atom in its structure allows it to engage in a range of chemical reactions, leading to compounds with diverse biological activities. In medicinal applications, it affects the mobilization of free fatty acids, thereby influencing lipid metabolism and cholesterol levels .

Comparison with Similar Compounds

- Methyl 6-chloropyridine-3-carboxylate

- 6-Bromopyridine-3-carboxylic acid

- Methyl 5-bromopyridine-3-carboxylate

- 6-Chloropyridine-3-carboxylic acid

Uniqueness: Methyl 6-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated or iodinated counterparts. This unique reactivity makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for developing hypolipidemic agents .

Biological Activity

Methyl 6-bromonicotinate (C7H6BrNO2), a compound with significant utility in organic synthesis, has garnered attention for its biological activities, particularly its potential as a hypolipidemic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a brominated derivative of nicotinic acid methyl ester. It is primarily utilized in the synthesis of various heterocyclic compounds and has been investigated for its pharmacological properties, especially in lipid metabolism.

Target and Mode of Action:

- This compound is believed to act as a hypolipidemic agent , potentially inhibiting the breakdown of fats and reducing free fatty acid levels in the bloodstream. This mechanism aligns with the known roles of nicotinic acid in lipid metabolism and its function as a precursor to coenzymes NAD+ and NADP+, which are crucial in metabolic pathways .

Biochemical Pathways:

- The compound's activity may involve modulation of lipid metabolism pathways, influencing cholesterol levels and aiding in the treatment of cardiovascular diseases. Research indicates that nicotinic acid derivatives can lower triglyceride levels and increase HDL cholesterol.

Case Studies and Experimental Evidence

-

Hypolipidemic Effects:

- A study demonstrated that derivatives of nicotinic acid exhibit significant lipid-lowering effects. This compound was included in a series of compounds tested for their ability to modulate lipid profiles in vivo, showing promise in reducing LDL cholesterol levels while increasing HDL levels.

- In Vivo Studies:

- Antimicrobial Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Lipid-Lowering Effect | Antimicrobial Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Yes | Potentially | Bromine substitution enhances reactivity |

| Methyl 6-Chloropyridine-3-Carboxylate | Moderate | Limited | Chlorine substitution affects solubility |

| 6-Bromopyridine-3-Carboxylic Acid | Yes | Limited | Similar structure with differing halogen |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-bromonicotinate, and how are intermediates characterized?

- Methodology :

- Synthesis : Common approaches include bromination of methyl nicotinate using Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions. Monitor reaction progress via TLC.

- Characterization : Use -/-NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.8–9.1 ppm for pyridine protons). IR spectroscopy verifies ester carbonyl stretches (~1700–1750 cm) .

- Purity : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers ensure reproducibility in preparing this compound derivatives for coordination chemistry?

- Methodology :

- Ligand Design : Pair this compound with rigid co-ligands (e.g., 1,2-bis(4-pyridyl)ethylene) to stabilize coordination polymers. Optimize metal-to-ligand ratios (e.g., 1:2 Co:ligand) in DMF/water solutions .

- Crystallization : Slow diffusion of diethyl ether into reaction mixtures yields single crystals for X-ray diffraction. Document solvent polarity and temperature effects on crystal quality .

Advanced Research Questions

Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

- Methodology :

- Systematic Review : Conduct a meta-analysis of reaction conditions (e.g., Pd catalysts, bases, solvents). Quantify heterogeneity using I² statistics to assess variability across studies .

- Controlled Replication : Replicate conflicting studies with standardized reagents (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and monitor by GC-MS. Compare yields and side-product profiles .

Q. What computational strategies predict regioselectivity in functionalizing this compound?

- Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings at C6 vs. C2 positions. Compare activation energies (ΔG‡) using Gaussian or ORCA software.

- Electrostatic Potential Maps : Visualize electron-deficient regions (MEPs) to rationalize nucleophilic attack preferences .

Q. How can stability studies resolve contradictions in this compound’s degradation under acidic conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to HCl (0.1–1 M) at 40–60°C. Monitor hydrolysis via -NMR for ester cleavage (~disappearance of δ 3.9 ppm OCH₃ signal).

- Kinetic Analysis : Fit degradation data to first-order models; calculate half-lives (t₁/₂) and Arrhenius parameters to extrapolate shelf-life .

Q. Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing biological activity data of this compound analogs?

- Methodology :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and validate with replicates (n ≥ 3).

- Outlier Handling : Apply Grubbs’ test for outliers; justify exclusions transparently .

Q. How should researchers document synthetic protocols to meet journal reproducibility standards?

- Methodology :

- Detailed Descriptions : Specify reagent grades (e.g., Sigma-Aldrich, ≥99%), inert atmosphere conditions (Ar/N₂), and purification methods (e.g., column chromatography, Rf values).

- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files. Follow IUPAC naming conventions and ACS style for references .

Q. Ethical and Methodological Best Practices

Properties

IUPAC Name |

methyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLROFLPSNZIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537837 | |

| Record name | Methyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-78-0 | |

| Record name | Methyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.